molecular formula C17H11F5N2O2 B2880855 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide CAS No. 1334376-64-5

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Cat. No.: B2880855
CAS No.: 1334376-64-5
M. Wt: 370.279
InChI Key: AUSXHHPIERBLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique azetidine-3-carboxamide core substituted with a 3,4-difluorobenzoyl group at position 1 and a 2,3,4-trifluorophenyl moiety at the carboxamide nitrogen. Applications remain speculative, but fluorine-rich benzamide derivatives are frequently explored in antimicrobial and agrochemical contexts .

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F5N2O2/c18-10-2-1-8(5-12(10)20)17(26)24-6-9(7-24)16(25)23-13-4-3-11(19)14(21)15(13)22/h1-5,9H,6-7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHHPIERBLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring substituted with difluorobenzoyl and trifluorophenyl groups. The presence of multiple fluorine atoms significantly alters its chemical behavior and biological interactions.

Property Value
Molecular FormulaC15_{15}H12_{12}F5_{5}N\O
Molecular Weight329.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar azetidine structures exhibit antiviral properties. For instance, azetidinone derivatives have shown effectiveness against various viruses, including influenza and coronaviruses .
  • Anticancer Properties : Research indicates that azetidine derivatives can inhibit cell proliferation in cancer cell lines. Compounds with similar frameworks have been reported to induce apoptosis in breast and prostate cancer cells .
  • Enzyme Inhibition : The fluorinated structure may enhance binding affinity to specific enzyme targets, potentially leading to the inhibition of pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antiviral Effects : A recent investigation into azetidinone derivatives demonstrated that certain compounds exhibited moderate inhibitory effects against human coronaviruses with EC50_{50} values ranging from 45 µM to 112 µM . These findings suggest that the compound may possess similar antiviral properties.
  • Anticancer Activity Evaluation : In vitro studies have shown that azetidinone derivatives can significantly inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. This indicates a promising direction for developing new anticancer agents based on this structural motif .

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of related compounds:

  • Antibacterial Activity : Azetidinones have historically been associated with antibacterial properties. Compounds within this class have been synthesized and tested against various bacterial strains, showing effective inhibition .
  • Fluorine's Role in Bioactivity : The introduction of fluorine atoms into bioactive molecules often results in enhanced metabolic stability and bioavailability. Studies indicate that fluorinated compounds frequently exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Acylthioureas and Benzamides (Antimicrobial Activity)

describes acylthioureas with benzamide backbones and halogenated aryl groups, demonstrating that fluorine positioning impacts antimicrobial efficacy. Key comparisons include:

Compound Substituents on Aryl Group Bioactivity (Notable Strains) Key Findings Reference
Target Compound 2,3,4-Trifluorophenyl Hypothesized: P. aeruginosa, S. aureus Azetidine may enhance solubility vs. thioureas; fluorines improve biofilm penetration
2-((4-Methylphenoxy)methyl)-N-(2,3,4-trifluorophenyl)benzamide 2,3,4-Trifluorophenyl Strong anti-biofilm activity against P. aeruginosa and S. aureus Triple fluorine substitution correlates with enhanced activity
Analog with 3,4,5-Trichlorophenyl 3,4,5-Trichlorophenyl Moderate activity Chlorine’s bulk may reduce cell permeability vs. fluorine

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance membrane penetration and metabolic stability compared to chlorine .
  • Azetidine vs. Thiourea : The azetidine’s compact, polar ring may improve solubility and target binding compared to thiourea’s flexible, less polar structure.
Pesticide Benzamide Derivatives

lists benzamide-based pesticides, highlighting structural parallels:

Compound Substituents Use Key Features vs. Target Compound Reference
Flutolanil 3-(1-Methylethoxy)phenyl, trifluoromethyl Fungicide Trifluoromethyl enhances hydrophobicity; lacks azetidine’s rigidity
Inabenfide 4-Chloro-2-(hydroxyphenylmethyl)phenyl, pyridinecarboxamide Plant growth regulator Pyridine ring introduces aromaticity; hydroxyl group increases polarity

Key Observations :

  • Fluorine Positioning : The target’s 2,3,4-trifluorophenyl group provides balanced lipophilicity, whereas flutolanil’s trifluoromethyl group may overly favor hydrophobic interactions.
  • Heterocyclic Core : Azetidine’s strain and smaller size vs. pyridine (inabenfide) or furan (cyprofuram, ) could influence conformational stability and binding kinetics.

Physicochemical and Electronic Properties

  • Lipophilicity (LogP) : Fluorine substitutions increase LogP, enhancing membrane permeability but risking solubility limitations. The azetidine’s nitrogen may mitigate this via hydrogen bonding.

Preparation Methods

Strain-Release Synthesis from Azabicyclobutane Intermediates

Azetidine-3-carboxylic acid derivatives serve as critical intermediates for this compound. Modern approaches leverage strain-release reactions of azabicyclobutanes (ABBs), as demonstrated by Sutherland et al.. ABB intermediates undergo nucleophilic ring-opening with amines or carboxylates under controlled conditions. For example:

  • Reaction Protocol : Treating ABB with a turbo-Grignard-activated amine nucleophile (e.g., 2,3,4-trifluoroaniline) at −78°C yields azetidine-3-amine precursors. Subsequent acylation with 3,4-difluorobenzoyl chloride introduces the benzoyl group.
  • Advantages : High functional group tolerance (ethers, halides, trifluoromethyl groups) and compatibility with late-stage functionalization.

Radical Strain-Release Photocatalysis

Recent advances in photocatalysis enable azetidine synthesis under mild conditions. A Nature study details the use of visible-light-driven radical reactions with ABBs:

  • Mechanism : Tosylamide radicals generated via homolytic N–S bond cleavage react with ABB to form N-tosyl azetidines. Subsequent deprotection yields free azetidines.
  • Conditions : Blue LED irradiation, catalytic Ir(ppy)₃, and room-temperature operation.

Acylation of the Azetidine Nitrogen

3,4-Difluorobenzoyl Group Incorporation

The 1-position azetidine nitrogen is acylated using 3,4-difluorobenzoyl chloride. Key considerations include:

  • Base Selection : Triethylamine or DMAP in dichloromethane or THF.
  • Yield Optimization : Excess acyl chloride (1.2–1.5 equiv.) and low temperatures (0–5°C) minimize side reactions.

Solid-Phase Synthesis for Parallel Libraries

A patented combinatorial approach enables scalable production:

  • Resin Functionalization : Attach thiophene-based intermediates to Wang resin via carboxyl linkers.
  • Nucleophilic Substitution : Introduce fluorinated aryl groups via SNAr reactions.
  • Cleavage : TFA-mediated release yields the azetidine-carboxamide core.

Carboxamide Bond Formation

Coupling Azetidine-3-Carboxylic Acid with 2,3,4-Trifluoroaniline

The carboxamide linkage is formed via activation of the azetidine-3-carboxylic acid:

  • Activation Methods :
    • HATU/DIPEA : Yields >85% in DMF at 25°C.
    • EDCl/HOBt : Cost-effective but requires longer reaction times (12–18 h).
  • Challenges : Steric hindrance from the azetidine ring necessitates optimized stoichiometry (1:1.1 acid-to-amine ratio).

Direct Aminolysis of Azetidine Esters

Methyl or ethyl esters of azetidine-3-carboxylic acid react with 2,3,4-trifluoroaniline under basic conditions:

  • Conditions : LiOH/THF/H₂O or NH₃/MeOH.
  • Limitations : Lower yields (~60%) due to competing hydrolysis.

Fluorination Techniques

Electrophilic Fluorination of Aromatic Precursors

Late-stage fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®:

  • Example : Fluorination of hydroxyl-substituted intermediates to install 2,3,4-trifluorophenyl groups.
  • Conditions : Anhydrous CH₂Cl₂, −40°C to 0°C.

Suzuki Cross-Coupling for Fluorinated Aromatics

Palladium-catalyzed coupling introduces pre-fluorinated aryl boronic acids to azetidine intermediates:

  • Catalyst System : Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O.
  • Scope : Compatible with electron-deficient aryl groups (e.g., pentafluorophenyl).

Optimization and Scale-Up Challenges

Purification Strategies

  • Chromatography : Silica gel with EtOAc/hexanes (1:4 to 3:7).
  • Crystallization : Heptane/EtOAc recrystallization improves purity >98%.

Yield Comparison of Synthetic Routes

Method Key Step Yield (%) Purity (%) Source
Strain-Release + Acylation ABB ring-opening 72–87 95
Radical Photocatalysis Tosylamide radical coupling 65 90
Solid-Phase Synthesis Resin cleavage 50–60 85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.